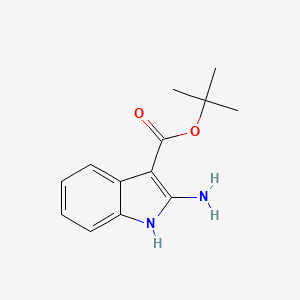

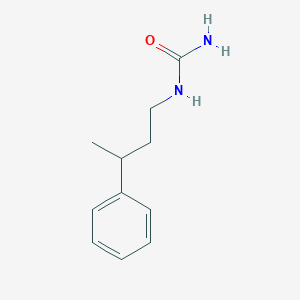

Tert-butyl 2-amino-1H-indole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-amino-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They are known to show various biologically vital properties .

Synthesis Analysis

Indole derivatives are synthesized using various methods, attracting the attention of the chemical community . The synthesis of indole derivatives as prevalent moieties present in selected alkaloids has been highlighted . The synthesis involves starting from simple commercially available materials using inexpensive reagents via efficient and selective protocols .Aplicaciones Científicas De Investigación

Synthesis of Gamma-Carbolines and Heteropolycycles

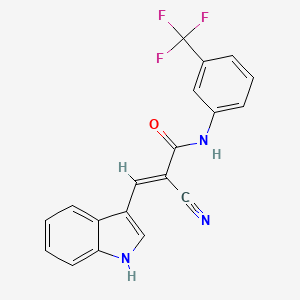

In a study by Zhang and Larock (2003), a variety of N-substituted 2-bromo-1H-indole-3-carboxaldehydes, including tert-butyl 2-amino-1H-indole-3-carboxylate, were used for the synthesis of gamma-carboline derivatives. These compounds were obtained through palladium-catalyzed intramolecular iminoannulation, demonstrating the compound's utility in synthesizing complex polycyclic structures (Zhang & Larock, 2003).

Structural Analysis and Reactivity Studies

Boraei et al. (2021) explored the molecular structure, reactivity, and potential applications of this compound derivatives in their study. They synthesized new compounds containing this moiety and analyzed them using X-ray diffraction, NMR spectroscopy, and computational methods. This research highlighted the structural and electronic properties of these compounds, contributing to the understanding of their reactivity and potential applications in chemical synthesis (Boraei et al., 2021).

Crystal Structure Analysis

The study by Thenmozhi et al. (2009) focused on the crystal structure of a derivative of this compound. This research provided detailed insights into the molecular arrangement and intermolecular interactions within the crystal lattice, which can be crucial for understanding the material's properties and potential applications in various fields (Thenmozhi et al., 2009).

Spirocyclic Indoline Lactone Synthesis

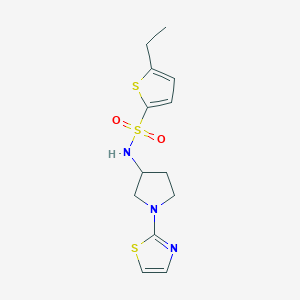

Hodges et al. (2004) reported the use of this compound derivatives in synthesizing spirocyclic indoline lactones. This research demonstrated the compound's utility in generating complex structures with potential pharmaceutical applications (Hodges et al., 2004).

Synthesis of Marine Alkaloid Analogues

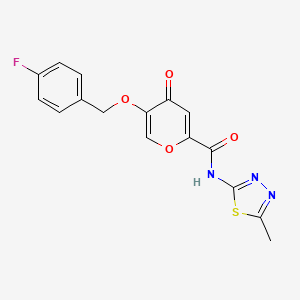

In research conducted by Carbone et al. (2013), this compound derivatives were used to synthesize deaza-analogues of the bisindole marine alkaloid topsentin. This study highlights the compound's role in producing bioactive molecules, which could have implications in drug discovery and marine natural product synthesis (Carbone et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are a useful heterocyclic compound having broad-spectrum biological activities . The construction of indoles as a moiety in selected alkaloids is a future direction .

Propiedades

IUPAC Name |

tert-butyl 2-amino-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)10-8-6-4-5-7-9(8)15-11(10)14/h4-7,15H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDXNZSIJGGDLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(NC2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2913697.png)

![2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2913701.png)

![N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2913706.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2913709.png)

amine hydrochloride](/img/structure/B2913710.png)